Cas no 954721-75-6 (N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzamide)
N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzamide
- Benzamide, N-[(5-oxo-1-phenyl-3-pyrrolidinyl)methyl]-
- 954721-75-6
- N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
- AKOS024643524
- F2370-0027
- N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
-
- Inchi: 1S/C18H18N2O2/c21-17-11-14(13-20(17)16-9-5-2-6-10-16)12-19-18(22)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,19,22)
- InChI Key: PGVPIQUTCISYDJ-UHFFFAOYSA-N
- SMILES: C(NCC1CC(=O)N(C2=CC=CC=C2)C1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 294.136827821g/mol
- Monoisotopic Mass: 294.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- Density: 1.195±0.06 g/cm3(Predicted)
- Boiling Point: 599.6±23.0 °C(Predicted)
- pka: 14.36±0.46(Predicted)
N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2370-0027-2μmol |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
954721-75-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2370-0027-5μmol |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
954721-75-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2370-0027-10μmol |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
954721-75-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2370-0027-20μmol |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
954721-75-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2370-0027-1mg |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
954721-75-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2370-0027-2mg |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
954721-75-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2370-0027-3mg |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
954721-75-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2370-0027-4mg |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
954721-75-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2370-0027-5mg |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
954721-75-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2370-0027-10mg |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
954721-75-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzamide Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzamide
Introduction to N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylbenzamide (CAS No. 954721-75-6)
N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylbenzamide, a compound with the CAS number 954721-75-6, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly its N-(5-Oxo-1-phenylpyrrolidin-3-yl)methyl moiety, contribute to its unique pharmacological properties and potential therapeutic applications.
The benzamide functional group in the molecular structure of N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylbenzamide plays a crucial role in determining its interaction with biological targets. Benzamides are well-known for their ability to modulate various enzymatic and receptor systems, which has led to their widespread use in the development of drugs targeting neurological disorders, inflammatory conditions, and other diseases. The presence of the phenyl ring and the pyrrolidinone core in this compound further enhances its potential as a pharmacophore, enabling it to engage with multiple biological pathways.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylbenzamide and its biological targets. These studies have highlighted the importance of the precise arrangement of atoms within the molecule in determining its binding affinity and efficacy. The oxygen atoms in the pyrrolidinone ring and the amide group are particularly critical for forming hydrogen bonds with complementary residues in protein targets, which is essential for achieving high selectivity and potency.
In vitro studies have demonstrated that N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylbenzamide exhibits notable activity against various enzymes and receptors. For instance, research has shown that this compound can inhibit the activity of carbonic anhydrase, an enzyme involved in pH regulation and implicated in several pathological conditions. Additionally, preliminary data suggest that it may interact with serine proteases, which are key players in inflammatory responses. These findings underscore the compound's potential as a lead molecule for drug development.
The synthesis of N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the benzamide moiety is typically achieved through condensation reactions between appropriately substituted benzoic acid derivatives and amine compounds. The subsequent functionalization of the pyrrolidinone core involves strategic modifications that enhance the pharmacological properties of the molecule. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
One of the most compelling aspects of N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylbenzamide is its potential for further derivatization to generate novel analogs with enhanced biological activity. By modifying various functional groups within the molecule, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties. For example, introducing halogen atoms into the phenyl ring or altering the substitution pattern on the pyrrolidinone core can significantly impact binding affinity and metabolic stability. Such modifications are crucial for optimizing drug candidates for clinical use.
The growing body of evidence supporting the therapeutic potential of N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylbenzamide has prompted several pharmaceutical companies to explore its development as a drug candidate. Preclinical studies are currently underway to evaluate its safety profile, pharmacokinetics, and efficacy in animal models. These studies aim to provide a comprehensive understanding of how this compound behaves within a biological system and whether it can be translated into a viable therapeutic agent for human use.
The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) has accelerated the process of identifying promising drug candidates like N-(5-Oxo-1-phenylpyrrolidin-3-ylmethylbenzamide. AI-driven platforms can analyze vast datasets to predict molecular properties and identify potential interactions with biological targets. This approach has enabled researchers to prioritize compounds for further investigation based on their predicted efficacy and safety profiles. Such innovations are transforming drug discovery by making it more efficient and targeted.
The future prospects for N-(5-Oxo-1 phenylpyrrolidin 3 ylmethylbenzamide are bright, given its unique structural features and promising biological activities. As research continues to uncover new insights into its mechanisms of action, it is likely that additional therapeutic applications will be identified. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible benefits for patients worldwide.
954721-75-6 (N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)